molecular formula C6H14O7 B14113075 Formic acid;2-(2-hydroxyethoxy)ethanol

Formic acid;2-(2-hydroxyethoxy)ethanol

Cat. No.: B14113075
M. Wt: 198.17 g/mol
InChI Key: DGJJKOQXPQMJON-UHFFFAOYSA-N
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Description

Formic acid;2-(2-hydroxyethoxy)ethanol is a compound comprising formic acid (HCOOH) and 2-(2-hydroxyethoxy)ethanol (diethylene glycol, DEG). This combination may exist as a salt, ester, or mixture, depending on synthesis conditions. DEG (HO(CH₂CH₂O)₂H) is a glycol ether with two hydroxyl groups, enabling reactions with acids like formic acid to form derivatives. highlights esterification reactions between formic acid and glycol ethers, producing esters such as formic acid 2-(2-dodecyloxy-ethoxy)-ethyl ester under catalytic conditions . Similarly, describes etofenamate, a DEG-derived ester metabolized into fatty acid conjugates in vivo .

Properties

Molecular Formula

C6H14O7

Molecular Weight

198.17 g/mol

IUPAC Name

formic acid;2-(2-hydroxyethoxy)ethanol

InChI

InChI=1S/C4H10O3.2CH2O2/c5-1-3-7-4-2-6;2*2-1-3/h5-6H,1-4H2;2*1H,(H,2,3)

InChI Key

DGJJKOQXPQMJON-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)O.C(=O)O.C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formic acid;2-(2-hydroxyethoxy)ethanol typically involves the esterification of formic acid with 2-(2-hydroxyethoxy)ethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Formic acid;2-(2-hydroxyethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The formic acid component can be oxidized to carbon dioxide and water.

    Reduction: The compound can be reduced to formic acid and 2-(2-hydroxyethoxy)ethanol.

    Substitution: The hydroxyl group in 2-(2-hydroxyethoxy)ethanol can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Formic acid and 2-(2-hydroxyethoxy)ethanol.

    Substitution: Various substituted glycol ethers.

Scientific Research Applications

Formic acid;2-(2-hydroxyethoxy)ethanol has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of enzyme kinetics and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized as a solvent in the production of coatings, adhesives, and cleaning agents.

Mechanism of Action

The mechanism of action of formic acid;2-(2-hydroxyethoxy)ethanol involves its interaction with various molecular targets. The formic acid component can act as a proton donor, participating in acid-base reactions. The 2-(2-hydroxyethoxy)ethanol component can form hydrogen bonds with other molecules, influencing their structure and reactivity. These interactions can affect various biochemical pathways, including enzyme activity and protein folding.

Comparison with Similar Compounds

Structural and Functional Analogues

Diethylene Glycol (DEG)
  • Formula : C₄H₁₀O₃
  • Molecular Weight : 106.12 g/mol
  • Properties : Hygroscopic, miscible in water, boiling point ~245°C.
  • Applications : Solvent, humectant, and intermediate in polymer synthesis.
  • Safety : Toxic upon ingestion; implicated in pharmaceutical adulteration incidents.
Diethylene Glycol Monomethyl Ether (DEGME)
  • Formula : C₅H₁₂O₃
  • Molecular Weight : 120.15 g/mol
  • Properties : Lower volatility (bp ~194°C) than DEG; miscible in polar solvents.
  • Applications : Industrial solvent for resins, dyes, and inks .
  • Safety : Less toxic than DEG but poses reproductive hazards at high doses.
2-Methoxyethanol (Ethylene Glycol Monomethyl Ether)
  • Formula : C₃H₈O₂
  • Molecular Weight : 76.09 g/mol
  • Properties : Volatile (bp ~124°C), highly polar.
  • Applications : Solvent for coatings, dyes, and electronics .
  • Safety : Neurotoxic and hematotoxic; regulated in industrial settings.
Formic Acid;2-(2-Hydroxyethoxy)Ethanol
  • Putative Structure : Likely an ester (HCO-O-(CH₂CH₂O)₂H) or acid-base complex.
  • Molecular Weight : ~150.13 g/mol (ester form, C₅H₁₀O₅).
  • Properties : Expected higher water solubility than DEG due to formate group; moderate acidity (pKa ~3.75 for formic acid).
  • Applications : Pharmaceutical intermediate (e.g., etofenamate derivatives ), esterification agent .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Functional Groups
This compound C₅H₁₀O₅ (ester) 150.13 Not reported Water-miscible* Ester, hydroxyl
Diethylene glycol C₄H₁₀O₃ 106.12 245 Miscible Hydroxyl
Diethylene glycol monomethyl ether C₅H₁₂O₃ 120.15 194 Miscible Ether, hydroxyl
2-Methoxyethanol C₃H₈O₂ 76.09 124 Miscible Ether, hydroxyl

*Predicted based on ester polarity.

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